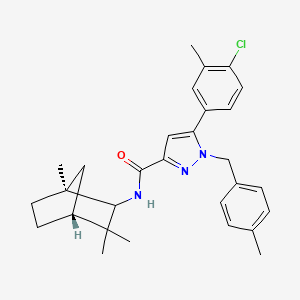
5-(4-Chloro-3-methylphenyl)-1-((4-methylphenyl)methyl)-N-(1,3,3-trimethylbicyclo(2.2.1)hept-2-yl)-1H-pyrazole-3-carboxamide(1s-endo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SR144528 is a synthetic compound that acts as a potent and highly selective inverse agonist for the cannabinoid type 2 receptor. It has a high affinity for the cannabinoid type 2 receptor with a dissociation constant of 0.6 nanomolar, while its affinity for the cannabinoid type 1 receptor is significantly lower, with a dissociation constant of 400 nanomolar . This compound is widely used in scientific research to investigate the function of the cannabinoid type 2 receptor and its role in various physiological and pathological processes .
Méthodes De Préparation
The synthesis of SR144528 involves several steps, starting with the preparation of the core pyrazole structure. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This involves the reaction of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.
Substitution reactions: Various substituents are introduced onto the pyrazole ring through nucleophilic substitution reactions.
Final coupling reactions: The final step involves coupling the substituted pyrazole with a bicyclic heptane derivative to form SR144528.
Analyse Des Réactions Chimiques
SR144528 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of SR144528.
Common reagents used in these reactions include hydrazine derivatives, 1,3-diketones, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
SR144528 has a wide range of scientific research applications, including:
Chemistry: It is used to study the binding properties and selectivity of the cannabinoid type 2 receptor.
Mécanisme D'action
SR144528 exerts its effects by binding to the cannabinoid type 2 receptor and acting as an inverse agonist. This means that it not only blocks the receptor but also induces a conformational change that reduces the receptor’s basal activity. The molecular targets of SR144528 include the cannabinoid type 2 receptor, and its action involves the modulation of various signaling pathways associated with this receptor .
Comparaison Avec Des Composés Similaires
SR144528 is unique in its high selectivity and potency for the cannabinoid type 2 receptor. Similar compounds include:
Rimonabant: A cannabinoid type 1 receptor antagonist with some activity at the cannabinoid type 2 receptor.
AM630: Another cannabinoid type 2 receptor antagonist with lower selectivity compared to SR144528.
JWH133: A cannabinoid type 2 receptor agonist used in research to study the effects of receptor activation
SR144528 stands out due to its high selectivity and potency for the cannabinoid type 2 receptor, making it a valuable tool in cannabinoid research.
Propriétés
Formule moléculaire |
C29H34ClN3O |
|---|---|
Poids moléculaire |
476.1 g/mol |
Nom IUPAC |
5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C29H34ClN3O/c1-18-6-8-20(9-7-18)17-33-25(21-10-11-23(30)19(2)14-21)15-24(32-33)26(34)31-27-28(3,4)22-12-13-29(27,5)16-22/h6-11,14-15,22,27H,12-13,16-17H2,1-5H3,(H,31,34)/t22-,27?,29+/m1/s1 |
Clé InChI |
SUGVYNSRNKFXQM-GLXGGHELSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)NC3[C@]4(CC[C@H](C4)C3(C)C)C)C5=CC(=C(C=C5)Cl)C |
SMILES canonique |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)NC3C(C4CCC3(C4)C)(C)C)C5=CC(=C(C=C5)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


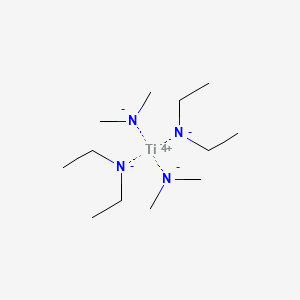
![1,6-dihydroxy-3-methyl-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B13839901.png)
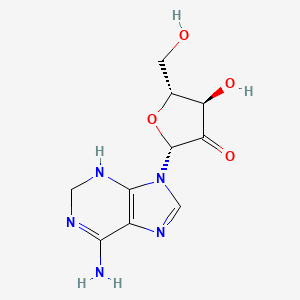
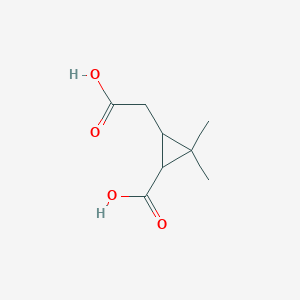

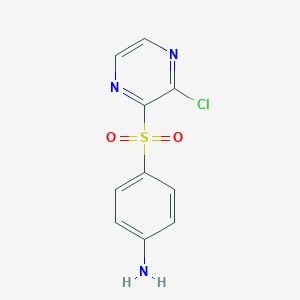
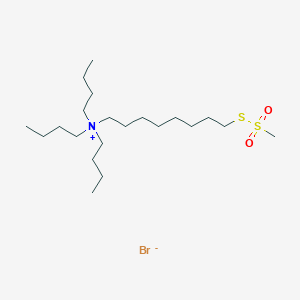
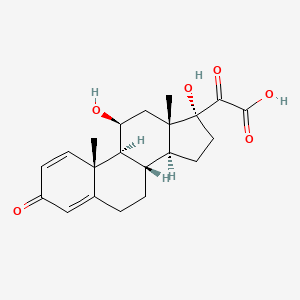
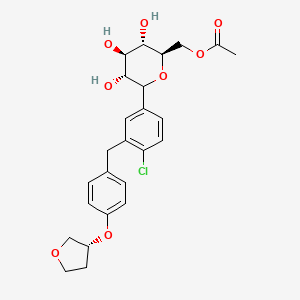

![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III-d5](/img/structure/B13839945.png)
![2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite](/img/structure/B13839956.png)

![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl](2,3,4,5-13C4,115N)azolidine-2-carbonitrile](/img/structure/B13839969.png)
